molecular formula C30H42N4O11 B12417007 Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc

货号: B12417007
分子量: 634.7 g/mol
InChI 键: GUERDSNOMPTZOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the Thalidomide-based cereblon ligand and a linker. It is primarily used in the synthesis of PROTAC BET degraders .

准备方法

Synthetic Routes and Reaction Conditions

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and a Boc-protected amine. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc has a wide range of applications in scientific research, including:

作用机制

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc exerts its effects by targeting the cereblon protein, which is part of the E3 ubiquitin ligase complex. The compound binds to cereblon, leading to the recruitment of target proteins to the ubiquitin-proteasome system for degradation. This mechanism is the basis for its use in the synthesis of PROTAC BET degraders, which are designed to selectively degrade specific proteins involved in disease pathways .

相似化合物的比较

Similar Compounds

Uniqueness

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is unique due to its incorporation of a PEG linker and a Boc-protected amine, which allows for its use in the synthesis of PROTAC BET degraders. This makes it a valuable tool in the development of targeted protein degradation therapies .

生物活性

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its teratogenic effects and therapeutic potential in various conditions, particularly multiple myeloma. This article explores the biological activity of this specific compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Thalidomide and its derivatives exert their biological effects primarily through the recruitment of cereblon (CRBN), a substrate receptor in the cullin-RING E3 ubiquitin ligase complex (CRL4). Upon binding to CRBN, thalidomide derivatives facilitate the ubiquitination and subsequent degradation of specific target proteins, which can lead to both therapeutic and adverse effects.

Key Points:

  • CRBN as a Target : Thalidomide binds to CRBN, altering its substrate specificity. This interaction is crucial for its immunomodulatory and anti-cancer activities .
  • Ubiquitination Process : The binding of thalidomide derivatives to CRBN allows for the identification and degradation of 'neosubstrates', which are proteins that are not typically degraded by the ubiquitin-proteasome system .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Anti-Cancer Activity :
    • Thalidomide derivatives have been shown to induce apoptosis in cancer cells through the degradation of transcription factors such as IKZF1 and IKZF3, which are critical for cancer cell survival .
    • The compound is being explored in the context of proteolysis-targeting chimeras (PROTACs) that leverage CRBN for targeted protein degradation, enhancing therapeutic efficacy against malignancies like multiple myeloma .
  • Immunomodulatory Effects :
    • Thalidomide has been utilized in treating conditions like leprosy and multiple myeloma due to its ability to modulate immune responses. The specific amido linkage in this compound may enhance these properties by improving solubility and bioavailability .
  • Teratogenicity :
    • While thalidomide's therapeutic benefits are significant, its teratogenic effects remain a concern. Studies have confirmed that CRBN's interaction with thalidomide is responsible for limb malformations observed in animal models, highlighting the dual nature of this compound's biological activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Anti-CancerInduces apoptosis via IKZF1/IKZF3 degradation ,
ImmunomodulationModulates immune responses ,
TeratogenicityLimb malformations via CRBN interaction ,

Case Study: Thalidomide in Multiple Myeloma Treatment

A clinical study demonstrated that patients treated with thalidomide showed significant improvement in overall survival rates when combined with dexamethasone. The mechanism was attributed to the drug's ability to enhance immune response while reducing tumor burden through targeted degradation pathways .

属性

分子式

C30H42N4O11

分子量

634.7 g/mol

IUPAC 名称

tert-butyl N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate

InChI

InChI=1S/C30H42N4O11/c1-30(2,3)45-29(40)32-12-6-14-42-16-18-43-17-15-41-13-5-11-31-24(36)19-44-22-8-4-7-20-25(22)28(39)34(27(20)38)21-9-10-23(35)33-26(21)37/h4,7-8,21H,5-6,9-19H2,1-3H3,(H,31,36)(H,32,40)(H,33,35,37)

InChI 键

GUERDSNOMPTZOW-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。